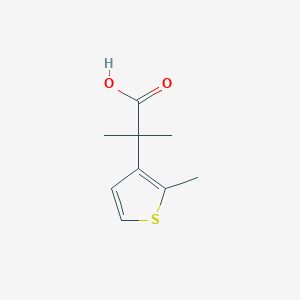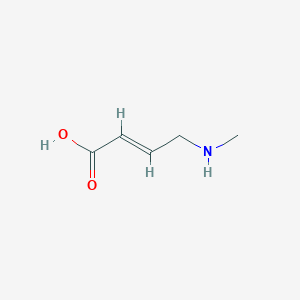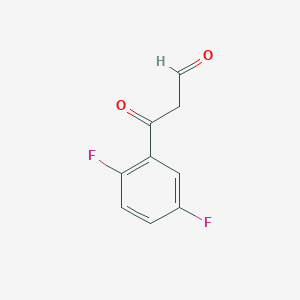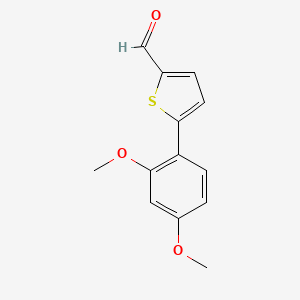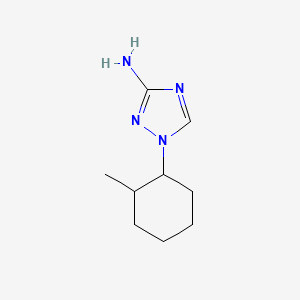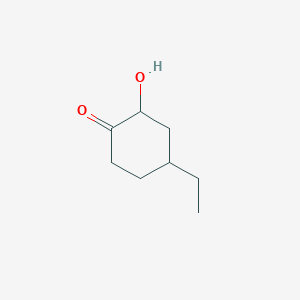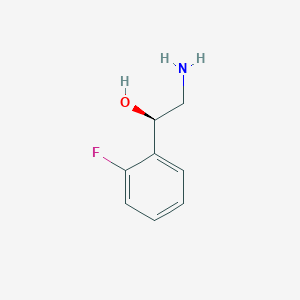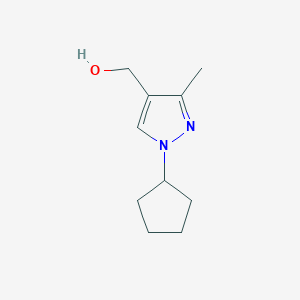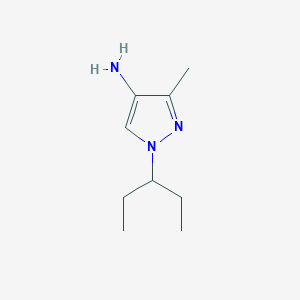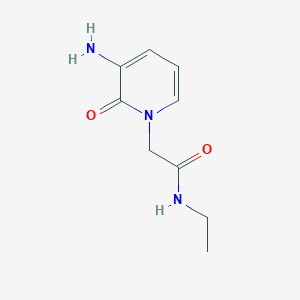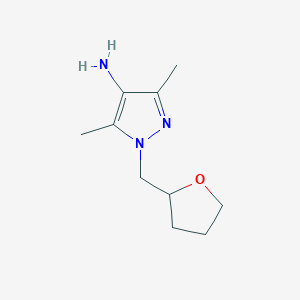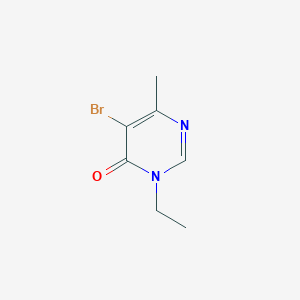
5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with the molecular formula C7H9BrN2O. It belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. A green and efficient method for synthesizing dihydropyrimidinones involves using Montmorillonite-KSF as a reusable and heterogeneous catalyst under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce production costs.
化学反応の分析
Types of Reactions
5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dihydropyrimidinones, while oxidation and reduction can lead to different functionalized derivatives.
科学的研究の応用
5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Dihydropyrimidinones, including this compound, are investigated for their potential as antiviral, anticancer, and anti-inflammatory agents.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
作用機序
The mechanism of action of 5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in cancer cells, it may interfere with cell proliferation and induce apoptosis through specific signaling pathways .
類似化合物との比較
Similar Compounds
- 5-Bromo-3-(2-methanesulfonylethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- 5-Bromo-3,6-dimethyl-3,4-dihydropyrimidin-4-one
Uniqueness
5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C7H9BrN2O |
|---|---|
分子量 |
217.06 g/mol |
IUPAC名 |
5-bromo-3-ethyl-6-methylpyrimidin-4-one |
InChI |
InChI=1S/C7H9BrN2O/c1-3-10-4-9-5(2)6(8)7(10)11/h4H,3H2,1-2H3 |
InChIキー |
MOZJBLAAIXQUTG-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC(=C(C1=O)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



